molecular formula C8H11N5O B1451787 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 947010-62-0

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B1451787
CAS No.: 947010-62-0
M. Wt: 193.21 g/mol
InChI Key: FVXPYGBCFBAWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 947010-62-0) is a high-value heterocyclic compound with the molecular formula C 8 H 11 N 5 O and a molecular weight of 193.21 g/mol [ ][ ]. This chemical belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of scaffolds, which are recognized in medicinal chemistry for their remarkable versatility and are considered isoelectronic with purines, making them a potential bio-isosteric replacement in drug design [ ]. The TP core structure is known for its ability to bind metal ions via its heterocyclic nitrogen atoms (N1, N3, N4), a property that has been exploited in the development of anti-cancer and anti-parasitic agents [ ]. Furthermore, related TP derivatives have been identified as potent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), highlighting the scaffold's relevance in infectious disease research [ ]. This product is provided for Research Use Only and is strictly intended for use by qualified researchers in a laboratory setting. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

6-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-6(9)7(14)13-8(12-5)10-4-11-13/h4H,2-3,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPYGBCFBAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 947010-62-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticonvulsant research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H11N5O
  • Molecular Weight : 193.206 g/mol
  • Structural Characteristics : The compound features a triazolo-pyrimidine scaffold which is known for its diverse biological activities.
PropertyValue
CAS Number947010-62-0
Molecular Weight193.206 g/mol
LogP0.9458
PSA89.33 Ų

Antiviral Activity

Recent studies have indicated that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance, a study focused on the inhibition of HIV-1 RNase H function demonstrated that certain derivatives showed IC50 values in the low micromolar range, suggesting effective antiviral activity without impacting reverse transcriptase function significantly .

In vitro evaluations in MT4 cells confirmed that these compounds could inhibit HIV-1 replication effectively. The structural modifications around the triazolo-pyrimidine core were crucial for enhancing antiviral efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research has shown that derivatives of triazolo-pyrimidines can act as positive modulators of GABAA receptors. In a study evaluating anticonvulsant activity using pentylenetetrazole-induced seizures in animal models, compounds derived from this scaffold demonstrated significant efficacy with lower neurotoxicity compared to traditional anticonvulsants .

The most promising compounds exhibited ED50 values of approximately 31.81 mg/kg and 40.95 mg/kg with protective indices indicating a favorable safety profile .

Case Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized various triazolo-pyrimidine derivatives and tested their ability to inhibit HIV-1 replication. Among these, one derivative showed an IC50 value of 12.3 µM against RNase H, highlighting the importance of specific substitutions on the core structure for achieving desired biological effects .

Case Study 2: Anticonvulsant Properties

A separate investigation into the anticonvulsant effects of triazolo-pyrimidines revealed that certain derivatives selectively modulated GABAA receptors without affecting sodium channels, which are typically implicated in seizure activity. The study utilized both maximal electroshock and pentylenetetrazole tests to assess efficacy and neurotoxicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibits promising anticancer properties. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis. This mechanism is attributed to its ability to interfere with specific signaling pathways involved in cell growth and survival .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it can inhibit viral replication in vitro, making it a potential candidate for the development of antiviral drugs targeting RNA viruses . Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Agricultural Applications

Herbicide Development

In agricultural science, this compound has been explored as a potential herbicide. Its structural similarity to known herbicides suggests that it may disrupt specific biochemical pathways in plants, leading to effective weed control without harming crops . Field trials are necessary to assess its effectiveness and safety in agricultural settings.

Biochemical Research

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly targeting kinases involved in various cellular processes. By acting as a selective inhibitor, it helps researchers understand the role of these enzymes in disease mechanisms and cellular regulation . This application is crucial for drug discovery and the development of targeted therapies.

Proteomics Research

This compound is utilized in proteomics research for its ability to modify protein interactions. Its incorporation into protein assays allows scientists to study protein dynamics and interactions under various conditions . This application enhances our understanding of cellular functions and disease states.

Summary Table of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antiviral PropertiesInhibits viral replication in vitro
Agricultural ScienceHerbicide DevelopmentPotential for effective weed control
Biochemical ResearchEnzyme Inhibition StudiesSelective inhibitor for kinases
Proteomics ResearchModifies protein interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[1,5-a]pyrimidine core allows extensive structural modifications, leading to diverse derivatives with distinct physicochemical and biological properties. Below is a systematic comparison of 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR/MS) LogP
This compound 5-propyl, 6-amino, 7-OH Not explicitly provided†
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-methyl, 7-OH C₆H₆N₄O 150.14 287 ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H), 2.30 (s, 3H)
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-CF₃, 7-OH C₆H₃F₃N₄O 204.10 263 ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 8.04 (s, OH)
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-phenyl, 7-OH C₁₀H₈N₄O 200.20 Synthesized in 92% yield via solvent-free condensation
6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-methyl, 6-amino, 7-OH C₆H₇N₅O 165.16 CAS: 70384-75-7; commercial availability
2-Amino-6-hexyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-methyl, 6-hexyl, 7-OH C₁₂H₁₉N₅O 249.31 LogP: 1.9; higher lipophilicity 1.9

Propyl substitution at position 5 likely increases hydrophobicity compared to methyl or phenyl analogs.

Key Differences

  • Lipophilicity : The propyl group in the target compound likely enhances membrane permeability compared to methyl or hydroxylated analogs .
  • Synthetic Accessibility : Phenyl and trifluoromethyl derivatives require harsh conditions (e.g., POCl₃, 120°C), whereas alkyl analogs (e.g., methyl, propyl) are synthesized under milder protocols .
  • Biological Targets: Substituents dictate target specificity; for example, sulfonamide derivatives act as herbicides, while amino-hydroxy analogs are explored as antiparasitics .

Preparation Methods

Cyclocondensation of Aminoazoles with β-Dicarbonyl Compounds

A common and effective route to triazolopyrimidines, including 6-amino derivatives, is the cyclocondensation of 5-amino-1,2,4-triazoles with β-dicarbonyl compounds such as diethyl ethoxymethylenemalonate or ethyl acetoacetate.

  • Procedure :

    • The aminoazole (e.g., 5-amino-1,2,4-triazole) is reacted with a β-dicarbonyl compound under reflux conditions in glacial acetic acid for several hours (typically 4 h).
    • This reaction forms the triazolo[1,5-a]pyrimidine core with an ethoxycarbonyl or related substituent at position 6.
    • For example, condensation with diethyl ethoxymethylenemalonate yields 6-ethoxycarbonyl derivatives in high yields (75–85%).
    • Subsequent modifications can introduce the propyl group at position 5, often via alkylation or substitution reactions on intermediate compounds.
  • Key Reference : This method is detailed in a study focusing on azolo[1,5-a]pyrimidines synthesis, highlighting excellent yields and versatility of substituents introduced via this approach.

The introduction of the 5-propyl group and the 7-hydroxy substituent is achieved through targeted transformations on intermediate triazolopyrimidines.

  • Hydroxy Substitution at Position 7 :

    • The 7-hydroxy group is generally introduced by hydrolysis or direct condensation steps involving keto compounds and amino triazoles.
    • For instance, condensation of 1,3-diketones with 5-amino-4H-1,2,4-triazole forms 7-hydroxytriazolopyrimidine intermediates, which serve as key precursors for further functionalization.
  • Propyl Group Introduction at Position 5 :

    • Alkylation of the triazolopyrimidine ring at position 5 with propyl halides or via nucleophilic substitution on chloro intermediates is a standard approach.
    • Chloro intermediates can be prepared by treating the 7-hydroxy intermediates with phosphoryl chloride, followed by substitution with appropriate amines or alkyl groups to install the propyl substituent.

Catalytic Methods for Enhanced Synthesis Efficiency

Recent advances have employed catalytic systems to improve reaction efficiency, selectivity, and environmental sustainability.

  • Nano-Magnetite Supported Schiff Base Zinc(II) Catalyst :

    • A Schiff base zinc(II) complex supported on magnetite nanoparticles has been used as a reusable catalyst for the synthesis oftriazolo[1,5-a]pyrimidines under solvent-free conditions at 60 °C.
    • This method involves the condensation of 3-amino-1,2,4-triazole, aromatic aldehydes, and acetoacetanilide in the presence of the catalyst, yielding triazolopyrimidine derivatives efficiently within 25 minutes.
    • The catalyst can be recovered magnetically and reused without significant loss of activity.
  • Advantages :

    • The catalyst enables solvent-free conditions, reducing environmental impact.
    • It offers mild reaction temperatures and short reaction times.
    • The method tolerates a variety of substituents on the aromatic aldehyde, allowing structural diversity.

Summary Table of Key Preparation Methods

Methodology Starting Materials Conditions Key Features Yield Range References
Cyclocondensation with β-dicarbonyls 5-amino-1,2,4-triazole + diethyl ethoxymethylenemalonate or ethyl acetoacetate Reflux in glacial acetic acid (4 h) High yield, versatile substituent introduction 75–85%
Functionalization via chloro intermediates 7-hydroxytriazolopyrimidine + phosphoryl chloride + alkyl/amine nucleophiles Moderate heating, substitution reactions Enables C5 propyl substitution Moderate to good
Nano-magnetite Schiff base Zn(II) catalysis 3-amino-1,2,4-triazole + aromatic aldehyde + acetoacetanilide 60 °C, solvent-free, 25 min Reusable catalyst, environmentally friendly High efficiency
Mitsunobu Reaction for chiral ethers Hydroxy-substituted triazolopyrimidines + triphenylphosphine + redox couple Mild temperature, organic solvents High purity, chiral compound synthesis Moderate

Detailed Research Findings and Notes

  • The cyclocondensation approach is the most widely used and reliable for constructing the triazolo[1,5-a]pyrimidine core with the desired amino and hydroxy functionalities.
  • The propyl group at position 5 is typically introduced by substitution on halogenated intermediates, often requiring careful control of reaction conditions to avoid side reactions.
  • Catalytic methods using nano-supported zinc complexes represent a significant advancement, offering rapid, clean, and recyclable synthesis routes under mild and solvent-free conditions, aligning with green chemistry principles.
  • The Mitsunobu reaction, while more specialized, allows access to chiral derivatives with reduced impurities, which could be relevant for pharmaceutical applications of triazolopyrimidines.
  • Purification steps often involve recrystallization from alcohol solvents such as propan-2-ol to obtain high-purity products, with attention to removing phosphine oxide byproducts when applicable.

Q & A

Q. What are the optimized synthetic routes for 6-amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?

The compound can be synthesized via a three-component fusion of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF). After heating for 10–12 minutes, the reaction mixture is cooled, treated with methanol, and crystallized to yield the product (isolated purity: >95%, melting point: 205–207°C) . Alternative protocols use catalysts like TMDP (trimethylenediphosphine) in water-ethanol solvents, achieving yields of 80–90% under mild conditions . Key variables affecting yield include solvent polarity, catalyst selection, and reaction time.

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is recommended:

  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., propyl group protons at δ 0.8–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Verify molecular weight via molecular ion peaks (e.g., m/z 533 for derivatives) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What biological activities are associated with structurally related triazolopyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidine analogs exhibit anticancer potential (e.g., inhibition of kinase enzymes) and enzyme-modulating properties (e.g., adenosine A2A receptor antagonism) . Modifications at position 7, such as glycosylation or alkylation, enhance solubility and target specificity . Computational docking studies suggest that the trifluoromethyl group in related compounds improves binding affinity to hydrophobic enzyme pockets .

Q. How can researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

  • Catalyst efficiency : TMDP in water-ethanol yields >80% , while solvent-free methods may require longer reaction times .
  • Purification methods : Crystallization in ethanol improves purity (>95%) compared to column chromatography .
  • Analytical techniques : HRMS and elemental analysis provide more accurate purity assessments than TLC alone .

Advanced Research Questions

Q. What strategies optimize multi-component reactions (MCRs) for synthesizing triazolopyrimidine derivatives?

  • Solvent selection : DMF enhances reactivity in MCRs due to high polarity and boiling point .
  • Catalyst screening : TMDP outperforms traditional bases (e.g., K₂CO₃) in reducing side reactions .
  • Substrate scope : Aromatic aldehydes with electron-withdrawing groups (e.g., -Cl, -NO₂) improve cyclization efficiency .

Q. How do modifications at position 7 influence pharmacological activity?

  • Propargylation : Introducing propargyl groups enables click chemistry for bioconjugation (e.g., azido-glycoside coupling for anticancer agents) .
  • Sulfanyl substitution : 7-[(2-chlorobenzyl)sulfanyl] derivatives enhance metabolic stability and bioavailability .
  • Aryl extensions : Bulky aryl groups (e.g., biphenyl-tetrazole) improve receptor selectivity in enzyme inhibition .

Q. What crystallographic or computational methods predict the compound’s solid-state behavior?

  • XRPD (X-ray powder diffraction) : Resolve polymorphic forms; annealing at 120°C stabilizes the α-crystalline phase .
  • DFT calculations : Optimize geometry for docking studies (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics : Simulate solvent interactions to predict solubility trends .

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be mitigated?

  • Temperature control : Reactions at 60°C favor 1,2,4-triazolo formation over pyrazolo byproducts .
  • Protecting groups : Temporary Boc protection of the amino group prevents undesired N-alkylation .

Q. What are the limitations of current pharmacokinetic (PK) models for this compound?

  • Metabolic instability : The 7-hydroxy group is prone to glucuronidation, reducing oral bioavailability .
  • Blood-brain barrier (BBB) penetration : LogP values >3.5 (calculated) suggest poor CNS uptake .
  • In vitro-in vivo correlation (IVIVC) : Species-specific cytochrome P450 metabolism complicates extrapolation to humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.